molecular formula C17H25ClO2 B4005584 1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene

1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene

Cat. No.: B4005584
M. Wt: 296.8 g/mol
InChI Key: RDKTYWSTBAEILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom and a complex side chain containing a 3-methylcyclohexyl group

Scientific Research Applications

1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Side Chain: The side chain containing the 3-methylcyclohexyl group is synthesized through a series of reactions, including alkylation and etherification.

    Attachment to the Benzene Ring: The synthesized side chain is then attached to the benzene ring through a nucleophilic substitution reaction, where the chlorine atom on the benzene ring is replaced by the side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the side chain and the benzene ring.

    Hydrolysis: The ether linkages in the side chain can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the side chain structure.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methoxybenzene: Similar in structure but with a simpler side chain.

    1-Chloro-2-ethoxybenzene: Contains an ethoxy group instead of the more complex side chain.

    1-Chloro-2-(2-methoxyethoxy)benzene: Features a different ether linkage in the side chain.

Uniqueness

1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene is unique due to its complex side chain, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO2/c1-14-5-4-6-15(13-14)9-10-19-11-12-20-17-8-3-2-7-16(17)18/h2-3,7-8,14-15H,4-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKTYWSTBAEILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CCOCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.